![molecular formula C30H36O13 B14094241 Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B14094241.png)
Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydrobruceantinol is a quassinoid compound isolated from the seeds of the plant Brucea javanica. Quassinoids are a class of highly oxygenated triterpenoids known for their bitter taste and significant biological activities. Dehydrobruceantinol has been studied for its potential anti-inflammatory and antileukemic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dehydrobruceantinol is primarily isolated from the seeds of Brucea javanica through phytochemical extraction methods. The process involves the extraction of the seeds using ethanol (EtOH), followed by various chromatographic techniques to purify the compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for dehydrobruceantinol. The compound is mainly obtained through natural extraction from Brucea javanica seeds. Further research and development are needed to establish efficient synthetic routes for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Dehydrobruceantinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various nucleophiles and electrophiles are used under acidic or basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various derivatives of dehydrobruceantinol with modified functional groups, which may exhibit different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying quassinoid structures and their reactivity.
Biology: Investigated for its anti-inflammatory and antileukemic properties. .
Medicine: Potential therapeutic agent for treating inflammatory diseases and certain types of cancer.
Industry: Limited industrial applications due to the lack of large-scale production methods
Mecanismo De Acción
Dehydrobruceantinol exerts its effects through various molecular targets and pathways. It inhibits the production of nitric oxide in activated macrophages, which is a key mediator of inflammation . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with specific enzymes and receptors involved in the inflammatory response.
Comparación Con Compuestos Similares
Dehydrobruceantinol is unique among quassinoids due to its specific structure and biological activities. Similar compounds include:
Bruceantinol: Another quassinoid isolated from Brucea javanica with similar anti-inflammatory properties.
Dehydrobrusatol: A related quassinoid with antileukemic activity.
Yadanziosides: A group of quassinoid glycosides with bitter taste and biological activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of dehydrobruceantinol.
Propiedades
Fórmula molecular |
C30H36O13 |
|---|---|
Peso molecular |
604.6 g/mol |
Nombre IUPAC |
methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate |
InChI |
InChI=1S/C30H36O13/c1-12(27(4,5)43-14(3)31)8-18(33)42-21-23-29-11-40-30(23,26(38)39-7)24(36)20(35)22(29)28(6)10-16(32)19(34)13(2)15(28)9-17(29)41-25(21)37/h8,10,17,20-24,32,35-36H,9,11H2,1-7H3 |
Clave InChI |
MJOFLSVJDZIFKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B14094158.png)
![N-cyclohexyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14094159.png)
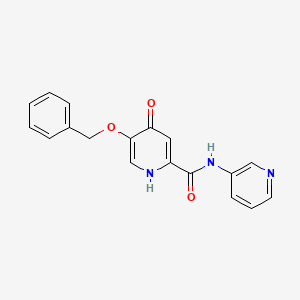
![4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094175.png)
![3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14094181.png)
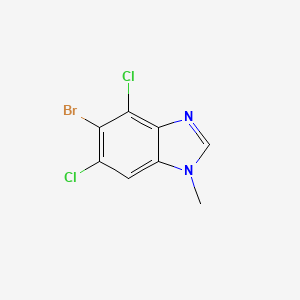
![4-hydroxy-1,6,7-trimethyl-8-{2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14094189.png)
![2-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide](/img/structure/B14094190.png)
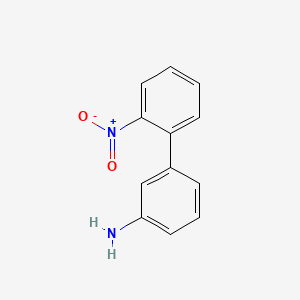
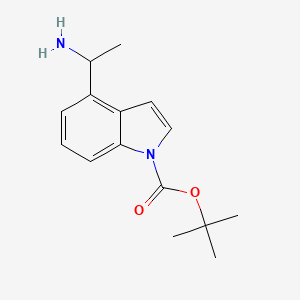
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094221.png)
![7-Chloro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094227.png)
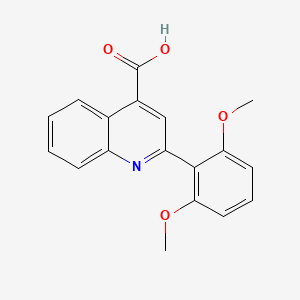
![1,3,9-trimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14094242.png)
